molecular formula C27H25ClN6O2 B3027620 8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one CAS No. 1350643-73-0

8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one

Cat. No.: B3027620
CAS No.: 1350643-73-0
M. Wt: 501.0
InChI Key: PJQUELCFJJXYHV-LBOXEOMUSA-N
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Description

This compound (hereafter referred to by its systematic name) is a key intermediate in the synthesis of Duvelisib (3), a U.S. FDA-approved phosphoinositide 3-kinase (PI3K) inhibitor used in hematologic malignancies . The compound features:

  • An isoquinolin-1(2H)-one core substituted with a chlorine atom at position 8 and a phenyl group at position 2.
  • A stereospecific (S)-configured ethyl group at position 3, bearing a purine moiety modified with a tetrahydro-2H-pyran-2-yl (THP) protecting group at the N9 position of the purine ring .

The THP group enhances stability during synthesis, enabling selective deprotection in the final step to yield Duvelisib. The compound’s stereochemistry and purine linkage are critical for binding to PI3K isoforms δ and γ, which underpin its therapeutic relevance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-3-[(1S)-1-[[9-(oxan-2-yl)purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN6O2/c1-17(32-25-24-26(30-15-29-25)33(16-31-24)22-12-5-6-13-36-22)21-14-18-8-7-11-20(28)23(18)27(35)34(21)19-9-3-2-4-10-19/h2-4,7-11,14-17,22H,5-6,12-13H2,1H3,(H,29,30,32)/t17-,22?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQUELCFJJXYHV-LBOXEOMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6CCCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6CCCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110105
Record name 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350643-73-0
Record name 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350643-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one (CAS: 1350643-73-0) is a complex organic compound with potential therapeutic applications due to its biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C27H25ClN6O2
  • Molecular Weight : 500.99 g/mol
  • IUPAC Name : this compound
  • Purity : 98% .

Research indicates that the compound acts as a Topoisomerase II inhibitor , which is crucial for DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that 8-chloro derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving breast cancer cell lines SK-BR-3 and MCF-7 revealed that the compound inhibited cell proliferation with varying potency, suggesting a correlation between Topoisomerase II inhibition and antiproliferative activity .

CompoundCell LineGI50 (µM)
8-Chloro CompoundSK-BR-32.0 ± 0.9
8-Chloro CompoundMCF-73.2 ± 0.7

These results indicate that the compound is more effective in cell lines with higher Topoisomerase IIα expression .

Case Studies

A notable case study involved the synthesis and evaluation of fluorinated purine derivatives, which included the compound . The study found that these derivatives not only inhibited Topoisomerase II but also showed promising results in imaging tumor expression levels via PET tracers .

Another study focused on the synthesis of hydroxamic acids as dual inhibitors against PI3K and HDAC enzymes, revealing that modifications to the purine structure significantly affected biological activity and selectivity . Although this study did not directly test the compound, it highlights the importance of structural modifications in enhancing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s isoquinolinone core distinguishes it from analogues with alternative heterocyclic systems:

Compound Name Core Structure Key Substituents Role/Activity Reference
Target Compound Isoquinolin-1(2H)-one 8-Cl, 2-Ph, 3-[(S)-1-(9-THP-purine-6-ylamino)ethyl] Duvelisib intermediate
2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-3-(2,6-dichloro-phenyl)-5-methyl-3H-quinazolin-4-one Quinazolin-4-one 5-Me, 3-(2,6-Cl₂-Ph), 2-[(1-(2-amino-purine-6-ylamino)ethyl)] Kinase inhibitor candidate
2-(2-Amino-6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one Ethanone 1-(2,4-Cl₂-Ph), 2-(2-amino-6-Cl-purine-9-yl) Purine-based synthetic intermediate

Key Observations :

  • Isoquinolinone vs. Quinazolinone: The quinazolinone derivatives (e.g., from ) exhibit a fused benzene-diazine ring system, which alters electron distribution and steric bulk compared to the isoquinolinone core. This impacts target selectivity and metabolic stability.

Substituent and Functional Group Analysis

a) Purine Modifications
  • The target compound’s purine moiety is N9-THP-protected, a strategy to prevent undesired side reactions during synthesis. Similar compounds (e.g., ) feature unprotected purines or alternative modifications (e.g., 2-amino-6-chloro in ).
  • The S-configuration at the ethyl bridge in the target compound is critical for chiral recognition in PI3K binding, whereas analogues with racemic or R-configuration show reduced activity .
b) Aromatic Substituents
  • The 2-phenyl group in the target compound is conserved in Duvelisib and its intermediates. In contrast, dichlorophenyl substituents (e.g., ) introduce stronger electron-withdrawing effects, which may alter pharmacokinetics.

Pharmacological Relevance (Indirect Insights)

Analogues like the quinazolinone derivatives () are reported in patents as kinase inhibitors, but their specificity profiles remain undisclosed.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one?

  • Methodology :

  • Suzuki-Miyaura cross-coupling : Use 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine as a starting material with phenylboronic acid derivatives. Reaction conditions include Pd(Ph₃)₄ catalyst, K₂CO₃ base, and toluene solvent under reflux (12 h). Purification via column chromatography (EtOAc/hexane gradient) yields the purine intermediate .
  • Isoquinolinone functionalization : Introduce the (1S)-1-aminoethyl group via reductive amination or nucleophilic substitution. Monitor stereochemistry using chiral HPLC or polarimetry .

Q. How should researchers characterize the stereochemical purity of this compound?

  • Methodology :

  • Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase to resolve enantiomers.
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the 1^1H-NMR spectrum to confirm the (1S)-configuration of the ethylamino group .
  • X-ray crystallography : Resolve crystal structures of intermediates (e.g., tetrahydro-2H-pyran-protected purines) to validate stereochemistry .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodology :

  • Kinase inhibition assays : Test against purine-binding kinases (e.g., CDKs, Aurora kinases) using ADP-Glo™ kits. IC₅₀ values should be calculated with dose-response curves (4-parameter logistic model) .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure. Compare results to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the purine-isoquinolinone coupling step?

  • Methodology :

  • Catalyst screening : Compare Pd(Ph₃)₄, Pd(OAc)₂ with SPhos ligand, and Buchwald-Hartwig conditions. Track by-product formation via LC-MS .
  • Solvent effects : Test toluene, DMF, and THF under microwave irradiation (100°C, 30 min). Higher polarity solvents may improve solubility but increase side reactions .
  • Data Table :
CatalystSolventYield (%)Purity (HPLC)
Pd(Ph₃)₄Toluene6598.2
Pd(OAc)₂/SPhosDMF7295.4

Q. How to resolve contradictions in solubility data across different studies?

  • Methodology :

  • Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and simulated gastric fluid. Compare with computational predictions (e.g., log P from XLOGP3 vs. iLOGP) .
  • Particle size analysis : Use dynamic light scattering (DLS) to assess aggregation. Smaller particles (<200 nm) may artificially inflate solubility measurements .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Methodology :

  • Degradation studies : Incubate the compound in HCl (0.1 M, 37°C) and monitor via UPLC-QTOF. Identify degradation products (e.g., hydrolyzed tetrahydro-2H-pyran or dechlorinated isoquinolinone) .
  • DFT calculations : Model the protonation of the purine N-9 atom, which destabilizes the tetrahydropyran protecting group. Compare energy barriers for hydrolysis pathways .

Q. How to design a robust stability-indicating HPLC method for this compound?

  • Methodology :

  • Column selection : Use a C18 column (e.g., Agilent Zorbax Eclipse Plus) with a gradient of 0.1% TFA in water/acetonitrile.
  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and oxidation (H₂O₂) to validate method specificity .
  • Validation parameters : Include linearity (R² > 0.999), precision (%RSD < 2), and LOD/LOQ (<0.1% w/w) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one

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